N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide, also known as CPP-109, is a drug that has been studied for its potential use in treating addiction and related disorders. CPP-109 is a derivative of vigabatrin, a drug used to treat epilepsy. CPP-109 works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
Mécanisme D'action
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been shown to increase GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol. In addition, N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has also been shown to be safe and well-tolerated in human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide is that it has been shown to be safe and well-tolerated in human clinical trials. This makes it a promising candidate for further development as a treatment for addiction and related disorders. One limitation of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide is that it may not be effective for all types of addiction, and further research is needed to determine its potential efficacy for different types of addiction.
Orientations Futures
There are several potential future directions for research on N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide. One direction is to further study its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Another direction is to investigate its potential use in other neurological and psychiatric disorders, such as anxiety disorders and depression. Finally, further research is needed to determine the optimal dosing and administration of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide for different types of addiction and related disorders.
Méthodes De Synthèse
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a cyclohexanone intermediate, which is then converted to the final product through a series of reactions involving sulfonylation, cyanation, and propylation.
Applications De Recherche Scientifique
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been studied for its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Studies have shown that N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide can reduce drug-seeking behavior and relapse in animal models of addiction. In addition, N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been shown to be safe and well-tolerated in human clinical trials.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-7-19(17,18)9-12(16)15-13(10-14)6-4-5-11(2)8-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZDPSUTXIECW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)NC1(CCCC(C1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.